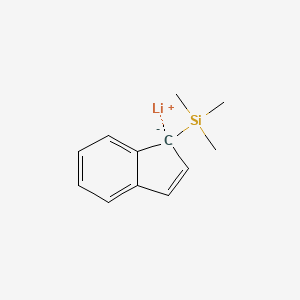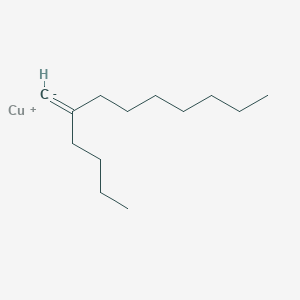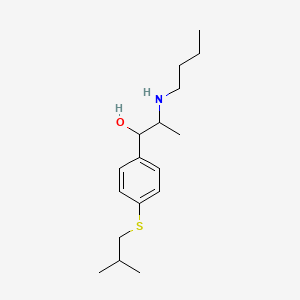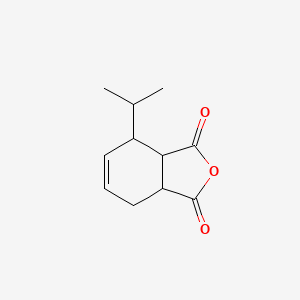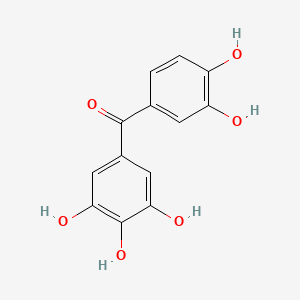
(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone is a compound known for its significant biological activities, including enzyme inhibition and antioxidant properties. This compound is part of a broader class of phenolic compounds, which are known for their diverse applications in medicinal chemistry and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone typically involves the reaction of (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone with demethylating agents such as boron tribromide (BBr3). This reaction removes the methoxy groups, resulting in the formation of the desired hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar demethylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
科学研究应用
(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its enzyme inhibition properties, particularly against carbonic anhydrase isozymes.
Medicine: Investigated for its potential antioxidant and anti-inflammatory activities.
作用机制
The mechanism of action of (3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone involves its interaction with various molecular targets, including enzymes and free radicals. The compound’s hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. Additionally, its ability to inhibit enzymes like carbonic anhydrase isozymes is attributed to its binding to the active site of the enzyme, blocking its activity .
相似化合物的比较
Similar Compounds
- (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
- (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone
- (3,4-Dihydroxyphenyl)(phenyl)methanone
Uniqueness
(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone is unique due to its specific arrangement of hydroxyl groups, which enhances its antioxidant properties and enzyme inhibition capabilities. This makes it particularly effective in applications requiring strong antioxidant activity and enzyme inhibition .
属性
CAS 编号 |
56609-45-1 |
|---|---|
分子式 |
C13H10O6 |
分子量 |
262.21 g/mol |
IUPAC 名称 |
(3,4-dihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O6/c14-8-2-1-6(3-9(8)15)12(18)7-4-10(16)13(19)11(17)5-7/h1-5,14-17,19H |
InChI 键 |
SPGXHJLVTVJISF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


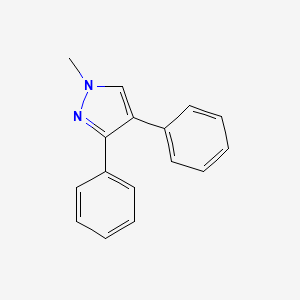
![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
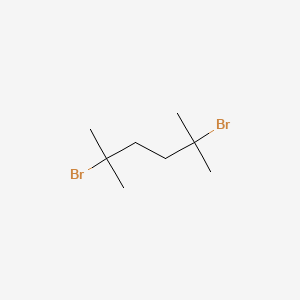

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
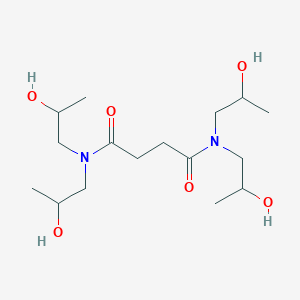
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
